3,4-Dimethoxybenzyl alcohol
Overview
Description
3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a secondary metabolite that has been studied for its role in various biochemical processes. It is a compound of interest due to its presence in wood-decaying fungi and its involvement in lignin degradation . The compound has been used as a protecting group in synthetic chemistry and has been the subject of various studies to understand its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethoxybenzyl alcohol involves the use of protecting groups to shield certain functional groups during chemical reactions. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a new alcohol protecting group, which is orthogonal with the p-methoxybenzyl group and can be removed under specific conditions . Additionally, the 3,4-dimethoxybenzyl moiety itself has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its versatility in synthetic applications .
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxybenzyl alcohol derivatives has been analyzed in various studies. For example, the crystal structure of a compound containing the 3,4-dimethoxybenzyl group has been determined, providing insights into the influence of substituents on the crystal structure of β-amino alcohols . This structural analysis is crucial for understanding the reactivity and interaction of these compounds in different chemical environments.
Chemical Reactions Analysis
3,4-Dimethoxybenzyl alcohol undergoes various chemical reactions, including oxidation and ring cleavage. The oxidation of this compound by the ligninase of Phanerocheate chrysosporium Burds results in the formation of veratraldehyde, with a stoichiometry of one H2O2 consumed per aldehyde formed . Another study reported the regiospecific oxygenations during the ring cleavage of 3,4-dimethoxybenzyl alcohol catalyzed by lignin peroxidase, leading to the formation of a new δ-lactone product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxybenzyl alcohol and its derivatives have been explored through various experimental techniques. For instance, the vibrational spectra of 3,5-dimethoxybenzyl alcohol, a related compound, have been studied using Raman and FTIR spectroscopy, providing valuable information for the in-depth study of related molecules . Additionally, the selective deprotection of the 3,4-dimethoxybenzyl (3,4DMB) group has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA), demonstrating the compound's chemical reactivity and potential for selective transformations in synthetic chemistry .
Scientific Research Applications
Biomimetic Oxidation in Ionic Liquids
3,4-Dimethoxybenzyl alcohol (veratryl alcohol) is utilized as a model compound for lignin substructures. Its oxidation catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids has been explored. This reaction produces veratraldehyde and 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione, demonstrating increased catalytic activity and recyclability of the catalyst in ionic liquids (Kumar, Jain, & Chauhan, 2007).
Dendrimer Precursor Studies
The compound serves as a precursor to dendrimer materials. Its structural properties, particularly in the solid state, are important for understanding and developing higher-generation dendrimers (Pan et al., 2004).
Selective Deprotection in Organic Synthesis
3,4-Dimethoxybenzyl alcohol is significant in organic synthesis for its selective deprotection properties. A method for the selective deprotection of the 3,4-dimethoxybenzyl (3,4 DMB) group has been developed, showcasing its utility in complex organic synthesis (Watanabe & Katoh, 2011).
Vibrational Spectra Analysis for Drug Development
The vibrational spectra of 3,4-dimethoxybenzyl alcohol, an important pharmaceutical intermediate, have been studied. These insights are crucial for the in-depth study of related drug molecules and dendrimers (Han et al., 2010).
Enantioselective Synthesis of Cancer Inhibitors
It is also used in the enantioselective synthesis of (S)-(+)-tylophorine, a potent cancer cell growth inhibitor. This synthesis employs copper(II)-catalyzed enantioselective intramolecular alkene carboamination (Zeng & Chemler, 2008).
Oxidation Mechanism Studies
The oxidation mechanism of benzyl alcohol derivatives, including 3,4-dimethoxybenzyl alcohol, has been studied, providing insights into complex chemical reactions and their applications in various fields (Morimoto et al., 2012).
Safety And Hazards
Future Directions
3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . This suggests that 3,4-Dimethoxybenzyl alcohol has potential applications in the field of host-guest chemistry and the synthesis of bioactive compounds .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPRYNGFWGMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059076 | |
Record name | Benzenemethanol, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid; [Alfa Aesar MSDS] | |
Record name | 3,4-Dimethoxybenzyl alcohol | |
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Product Name |
3,4-Dimethoxybenzyl alcohol | |
CAS RN |
93-03-8 | |
Record name | Veratryl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Veratryl alcohol | |
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Record name | 3,4-Dimethoxybenzyl alcohol | |
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Record name | Benzenemethanol, 3,4-dimethoxy- | |
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Record name | Benzenemethanol, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |
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Record name | DIMETHOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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